molecular formula C16H20N4 B1274569 1,4-Bis-pyridin-2-ylmethyl-piperazine CAS No. 6584-58-3

1,4-Bis-pyridin-2-ylmethyl-piperazine

Cat. No. B1274569
CAS RN: 6584-58-3
M. Wt: 268.36 g/mol
InChI Key: BYEDFHASFRIIDU-UHFFFAOYSA-N
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Description

The compound of interest, 1,4-Bis-pyridin-2-ylmethyl-piperazine, is a derivative of piperazine, which is a versatile organic compound that serves as a building block in the synthesis of various pharmaceuticals and other organic compounds. Piperazine derivatives have been extensively studied due to their potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the functionalization of the piperazine moiety with various substituents to achieve desired properties. For instance, the synthesis of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors involves the replacement of the substituted aryl moiety with substituted indoles, resulting in compounds with significantly increased potency . Similarly, the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has been reported, where a key synthon is prepared and then reacted with hydrazonyl chlorides or hydrazine hydrate to afford the corresponding piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of a piperazinium compound obtained from pyridine-2,6-dicarboxylic acid and piperazine has been studied, revealing important intermolecular hydrogen bonding interactions that contribute to the stability of the compound . Additionally, the crystal structure, DFT study, and vibrational analysis of a nitrogenous compound containing a piperazine moiety have been performed to understand its molecular electrostatic potential and frontier molecular orbitals .

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions that are essential for the synthesis of complex molecules. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, showcasing its utility as an environmentally benign catalyst . Moreover, piperazine derivatives have been synthesized through reductive amination, amide hydrolysis, and N-alkylation, as demonstrated in the synthesis of a pyrazolo[1,5-a]pyridine derivative with potential dopamine receptor binding activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. These properties are important for the solubility, stability, and reactivity of the compounds. For example, the solubility of piperazine derivatives in water can be enhanced by the introduction of hydrophilic groups, while the introduction of bulky substituents can affect the compound's reactivity and binding affinity to biological targets .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Synthesis : 1,4-Bis-pyridin-2-ylmethyl-piperazine is used in the efficient microwave-assisted synthesis of bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using bis(benzofuran-enaminone) as a key intermediate. This process demonstrates the compound's utility in facilitating chemical reactions under controlled conditions (Mekky et al., 2021).

  • Coordination Polymers : It's used in synthesizing cyanide-bridged bimetallic coordination polymers. These polymers exhibit diverse magnetic behaviors and structural frameworks, showcasing the versatility of 1,4-Bis-pyridin-2-ylmethyl-piperazine in creating complex molecular architectures (Li et al., 2014).

properties

IUPAC Name

1,4-bis(pyridin-2-ylmethyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-3-7-17-15(5-1)13-19-9-11-20(12-10-19)14-16-6-2-4-8-18-16/h1-8H,9-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEDFHASFRIIDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389912
Record name 1,4-Bis-pyridin-2-ylmethyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis-pyridin-2-ylmethyl-piperazine

CAS RN

6584-58-3
Record name 1,4-Bis-pyridin-2-ylmethyl-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
C Goh, LS Morris, MP Girouard… - … Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C18H24N4, resides on a crystallographic inversion centre, so that the asymmetric unit comprises one half-molecule. The piperazine ring adopts a chair conformation…
Number of citations: 1 scripts.iucr.org
JP Safko, RD Pike - Journal of Chemical Crystallography, 2012 - Springer
The structure of 1,4-diphenylpiperazine (1) was determined; it crystallized in the orthorhombic space group Pbca, a = 8.6980(7), b = 8.4287(7), c = 17.6359(15), V = 1292.94(19), Z = 4. …
Number of citations: 5 link.springer.com
HJ Kim, JE Park, MG Choi, S Ahn, SK Chang - Dyes and Pigments, 2010 - Elsevier
A novel, Hg 2+ -selective chemosensor was prepared via Mannich reaction of dichlorofluorescein with piperazinyl-coumarin moiety. The dichlorofluorescein–coumarin derivative …
Number of citations: 89 www.sciencedirect.com
JP Safko - 2012 - scholarworks.wm.edu
Volatile organic compounds (VOCs) are defined as organic chemicals that have a high vapor pressure at standard temperature and pressure (STP) as a result of their low boiling points. …
Number of citations: 1 scholarworks.wm.edu
M Echeverría, B Mendívil, L Cordeu… - … der Pharmazie: An …, 2006 - Wiley Online Library
The work described here involved the synthesis and biological evaluation of new heteroaryldiamides and heteroaryldiamines. A new general model in which the structures can be …
Number of citations: 15 onlinelibrary.wiley.com
LS Morris, MP Girouard, MH Everhart, WE McClain… - Inorganica Chimica …, 2014 - Elsevier
The addition of carboxylic acids enhances the rate and selectivity of alkene oxidations catalyzed by [(bpmen)Fe(OTf) 2 ] (bpmen = N,N′-dimethyl-N,N′-bis(2-pyridylmethyl)-1,2-…
Number of citations: 4 www.sciencedirect.com
JA Halfen, JM Uhan, DC Fox, MP Mehn… - Inorganic …, 2000 - ACS Publications
As part of an ongoing effort to rationally design new copper catalysts for olefin aziridination, a family of copper(II) complexes derived from new tetradentate macrocyclic ligands are …
Number of citations: 83 pubs.acs.org

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